![molecular formula C19H29N3O3S B2443059 1-[(4-Morpholin-4-ylthian-4-yl)methyl]-3-(2-phenoxyethyl)urea CAS No. 2380143-37-1](/img/structure/B2443059.png)
1-[(4-Morpholin-4-ylthian-4-yl)methyl]-3-(2-phenoxyethyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(4-Morpholin-4-ylthian-4-yl)methyl]-3-(2-phenoxyethyl)urea is a chemical compound that belongs to the class of urea derivatives. It has gained significant attention in scientific research due to its potential applications in various fields such as medicine, agriculture, and environmental science.
Mécanisme D'action
The mechanism of action of 1-[(4-Morpholin-4-ylthian-4-yl)methyl]-3-(2-phenoxyethyl)urea varies depending on its application. In medicinal chemistry, it has been shown to inhibit the activity of certain enzymes and receptors involved in the growth and proliferation of cancer cells and the formation of amyloid plaques in Alzheimer's disease. In agriculture, it acts by inhibiting the biosynthesis of essential amino acids in plants, leading to their death. In environmental science, it forms complexes with heavy metals, making them less toxic and more soluble in water.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-[(4-Morpholin-4-ylthian-4-yl)methyl]-3-(2-phenoxyethyl)urea depend on its mode of action. In medicinal chemistry, it has been shown to induce apoptosis (programmed cell death) in cancer cells and reduce the formation of amyloid plaques in Alzheimer's disease. In agriculture, it causes the death of plants by inhibiting the biosynthesis of essential amino acids. In environmental science, it reduces the toxicity of heavy metals by forming complexes with them.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-[(4-Morpholin-4-ylthian-4-yl)methyl]-3-(2-phenoxyethyl)urea in lab experiments include its high potency, selectivity, and versatility. It can be easily synthesized and purified, and its mode of action can be easily studied using various biochemical and physiological assays. However, its limitations include its potential toxicity to humans and the environment, which requires careful handling and disposal.
Orientations Futures
There are several future directions for the research on 1-[(4-Morpholin-4-ylthian-4-yl)methyl]-3-(2-phenoxyethyl)urea. In medicinal chemistry, it can be further studied for its potential as a therapeutic agent for other diseases such as Parkinson's disease, Huntington's disease, and multiple sclerosis. In agriculture, it can be further developed as a safer and more effective herbicide and fungicide. In environmental science, it can be further studied for its potential to remove other pollutants from contaminated soil and water. Overall, 1-[(4-Morpholin-4-ylthian-4-yl)methyl]-3-(2-phenoxyethyl)urea has shown great promise in various fields, and further research is needed to fully explore its potential.
In conclusion, 1-[(4-Morpholin-4-ylthian-4-yl)methyl]-3-(2-phenoxyethyl)urea is a versatile chemical compound that has potential applications in medicine, agriculture, and environmental science. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully explore its potential in various fields.
Méthodes De Synthèse
The synthesis method of 1-[(4-Morpholin-4-ylthian-4-yl)methyl]-3-(2-phenoxyethyl)urea involves the reaction between 4-(chloromethylthio) morpholine and 3-(2-phenoxyethyl)isocyanate in the presence of a base. The resulting product is purified through crystallization or chromatography. The yield of the product depends on the reaction conditions such as temperature, solvent, and reaction time.
Applications De Recherche Scientifique
1-[(4-Morpholin-4-ylthian-4-yl)methyl]-3-(2-phenoxyethyl)urea has been extensively studied for its potential applications in various fields. In medicinal chemistry, it has shown promising results in the treatment of cancer, Alzheimer's disease, and other neurodegenerative disorders. In agriculture, it has been used as a herbicide and fungicide to control the growth of weeds and fungi. In environmental science, it has been studied for its potential to remove heavy metals from contaminated soil and water.
Propriétés
IUPAC Name |
1-[(4-morpholin-4-ylthian-4-yl)methyl]-3-(2-phenoxyethyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O3S/c23-18(20-8-11-25-17-4-2-1-3-5-17)21-16-19(6-14-26-15-7-19)22-9-12-24-13-10-22/h1-5H,6-16H2,(H2,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXMVYKDQSAYYFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCC1(CNC(=O)NCCOC2=CC=CC=C2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[4-(Morpholin-4-yl)thian-4-yl]methyl}-1-(2-phenoxyethyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2-Chlorophenyl)-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]methanesulfonamide](/img/structure/B2442977.png)
![4-[4-(Pyrimidin-2-yl)piperazin-1-yl]butan-1-ol](/img/structure/B2442978.png)
![N-(3-chlorobenzyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2442980.png)
![N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(4-ethoxyphenyl)acetamide](/img/structure/B2442982.png)
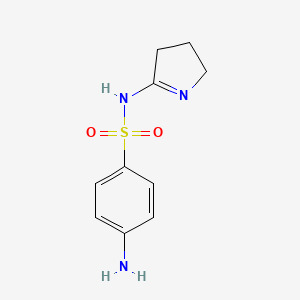
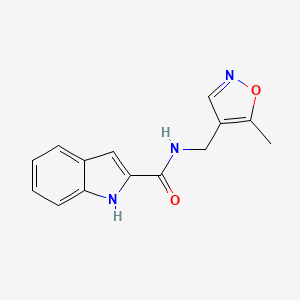
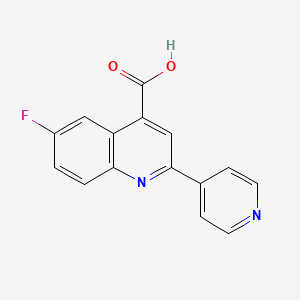
![N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2442988.png)
![3-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}-N-(3-phenylpropyl)propanamide](/img/structure/B2442989.png)
![5-[4-(2,5-Dimethylphenyl)piperazin-1-yl]-3-[(4-methylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2442990.png)
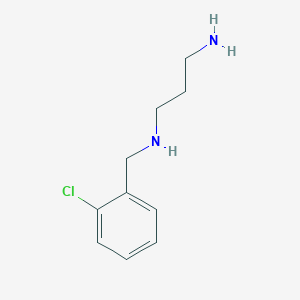
![N-isobutyl-2-(5-oxo-2,3,5,6,7,8-hexahydrocyclopenta[d]thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2442992.png)
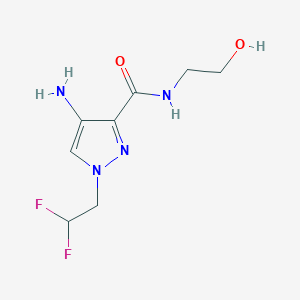
![Methyl 6-chloroimidazo[1,5-a]pyridine-5-carboxylate](/img/structure/B2442999.png)